Cas no 681034-63-9 (5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid)

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid is a synthetic organic compound with significant potential in pharmaceutical and chemical research. This compound boasts a unique structural arrangement that enhances its reactivity and selectivity, making it a valuable building block for drug discovery. Its fluoro and ethyl substituents contribute to its distinct properties, such as improved solubility and stability. This versatile compound is ideal for synthesizing bioactive molecules with potential therapeutic applications.
5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid structure
681034-63-9 structure
商品名:5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid
CAS番号:681034-63-9
MF:C6H7N2O2F
メガワット:158.13038
MDL:MFCD13175099
CID:875560
PubChem ID:44433524

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI)
    • CHEBI:498820
    • CHEMBL396864
    • SureCN3131871
    • SureCN3947119
    • AKOS027321563
    • AS-68840
    • BDBM50220847
    • W16516
    • 681034-63-9
    • 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylicacid
    • DTXSID90659066
    • SCHEMBL3131871
    • MDL: MFCD13175099
    • インチ: InChI=1S/C6H7FN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)
    • InChIKey: YHRGYNURXYGNCI-UHFFFAOYSA-N
    • ほほえんだ: CCC1=C(C(=NN1)C(=O)O)F

計算された属性

  • せいみつぶんしりょう: 158.04900
  • どういたいしつりょう: 158.04915563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • PSA: 65.98000
  • LogP: 0.80940

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D771479-100mg
1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI)
681034-63-9 95%
100mg
$355 2023-09-04
Chemenu
CM523945-1g
5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
681034-63-9 95%
1g
$1011 2022-06-10
eNovation Chemicals LLC
D771479-250mg
1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI)
681034-63-9 95%
250mg
$575 2023-09-04
eNovation Chemicals LLC
D771479-1g
1H-Pyrazole-3-carboxylicacid,5-ethyl-4-fluoro-(9CI)
681034-63-9 95%
1g
$1085 2023-09-04
A2B Chem LLC
AH36053-3mg
5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
681034-63-9
3mg
$105.00 2024-04-19
A2B Chem LLC
AH36053-2mg
5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
681034-63-9
2mg
$86.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1682882-1g
5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
681034-63-9 98%
1g
¥10182.00 2024-05-04
A2B Chem LLC
AH36053-5mg
5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
681034-63-9
5mg
$118.00 2024-04-19
A2B Chem LLC
AH36053-10mg
5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
681034-63-9
10mg
$135.00 2024-04-19
A2B Chem LLC
AH36053-1mg
5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid
681034-63-9
1mg
$73.00 2024-04-19

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid 関連文献

5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acidに関する追加情報

Introduction to 5-ethyl-4-fluoro-1H-Pyrazole-3-carboxylic acid (CAS No. 681034-63-9) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid, identified by its unique Chemical Abstracts Service (CAS) number 681034-63-9, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. The compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities and utility in drug design. The presence of both an ethyl group at the 5-position and a fluorine atom at the 4-position introduces distinct electronic and steric properties, making this derivative a versatile scaffold for further functionalization and exploration.

The fluorine substituent, in particular, plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of molecules. Fluorinated pyrazoles have been extensively studied for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution. In recent years, computational modeling and high-throughput screening have identified 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid as a promising intermediate in the synthesis of novel bioactive compounds. Its structural framework provides an ideal platform for designing molecules with potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.

One of the most compelling aspects of this compound is its potential as a precursor for the development of enzyme inhibitors. Pyrazole derivatives have demonstrated efficacy as inhibitors of various enzymes implicated in metabolic pathways and signal transduction cascades. For instance, studies have shown that analogs of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid can interact with heme-binding proteins, which are critical targets in therapeutic interventions against bacterial infections. The fluorine atom at the 4-position not only enhances binding but also contributes to the compound's resistance to enzymatic degradation, thereby prolonging its biological half-life.

Recent advancements in medicinal chemistry have leveraged this compound's scaffold to develop novel antiviral agents. The pyrazole core is well-suited for mimicking natural substrates or transition states in viral replication processes. Researchers have reported that derivatives of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid exhibit inhibitory activity against several RNA-dependent RNA polymerases, key enzymes in viral replication cycles. The introduction of fluorine into these derivatives has been particularly effective in improving selectivity over host enzymes, reducing off-target effects and minimizing toxicity.

The synthesis of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid itself is an elegant example of modern organic chemistry techniques. Traditional methods often involve multi-step sequences with moderate yields and challenging purification steps. However, recent innovations in catalytic processes have enabled more efficient routes to this compound. Transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura couplings or copper-mediated Negishi couplings, have been employed to introduce the desired substituents with high precision. These advances not only improve yield but also reduce waste generation, aligning with green chemistry principles.

In addition to its pharmaceutical applications, 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid has found utility in materials science and agrochemical research. Its ability to act as a building block for more complex molecules has made it valuable in designing novel ligands for metal complexes used in catalysis or luminescent materials. Furthermore, fluorinated pyrazoles are being explored as intermediates in the development of next-generation pesticides due to their enhanced stability and bioactivity against resistant pests.

The integration of computational methods into the study of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid has further accelerated its adoption in drug discovery pipelines. Molecular docking simulations combined with quantum mechanical calculations allow researchers to predict binding affinities and optimize lead structures before experimental synthesis. This synergy between theory and experiment has led to faster identification of promising candidates for further development. For instance, virtual screening using datasets derived from public repositories like BindingDB or ChEMBL has highlighted several analogs of this compound as potential inhibitors of kinases involved in cancer progression.

Future directions for research on 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid include exploring its role in modulating immune responses. Pyrazole derivatives have shown promise as immunomodulators by interacting with cytokine receptors or signaling pathways involved in inflammation regulation. The unique combination of electronic properties provided by the ethyl and fluoro substituents may enable the development of compounds that selectively target specific immune cells without eliciting adverse side effects.

The versatility of this scaffold also extends to its use as a chiral building block for asymmetric synthesis. By incorporating chiral auxiliaries or catalysts during synthesis, researchers can produce enantiomerically pure forms of 5-ethyl-4-fluoro-lH-pyrazole-l-carboxylic acid, which are essential for many pharmaceutical applications where stereochemistry dictates biological activity. Such advances underscore the importance of this compound not only as a starting material but also as a key intermediate in fine chemical synthesis.

In conclusion,5-Ethyl-lα-H-pyrAzolE-Z-CarboxylIC ACID (CAS No.: 68l034-Z63-Z9) stands out as a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features make it an attractive candidate for further derivatization into bioactive molecules with applications ranging from medicine to materials science. As research continues to uncover new synthetic pathways and biological functions associated with this derivative,its importance is expected to grow even further, driving innovation in both academic laboratories and industrial settings.

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